Cas no 2229239-35-2 (2-azido-2-(6-chloropyridin-2-yl)ethan-1-ol)

2-Azido-2-(6-chloropyridin-2-yl)ethan-1-ol is a versatile intermediate in organic synthesis, particularly valuable for its functionalized pyridine and azide groups. The presence of the 6-chloropyridinyl moiety enhances reactivity in cross-coupling reactions, while the azide group enables click chemistry applications, such as CuAAC (copper-catalyzed azide-alkyne cycloaddition). The hydroxyl group further allows for derivatization, making this compound useful in pharmaceutical and agrochemical research. Its well-defined structure and stability under controlled conditions facilitate precise modifications, supporting the development of novel bioactive molecules. This compound is particularly advantageous in the synthesis of heterocyclic scaffolds and targeted molecular probes.
2-azido-2-(6-chloropyridin-2-yl)ethan-1-ol structure
2229239-35-2 structure
Product Name:2-azido-2-(6-chloropyridin-2-yl)ethan-1-ol
CAS No:2229239-35-2
MF:C7H7ClN4O
MW:198.609679460526
CID:6304388
PubChem ID:165649489
Update Time:2025-05-22

2-azido-2-(6-chloropyridin-2-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-azido-2-(6-chloropyridin-2-yl)ethan-1-ol
    • 2229239-35-2
    • EN300-1996239
    • Inchi: 1S/C7H7ClN4O/c8-7-3-1-2-5(10-7)6(4-13)11-12-9/h1-3,6,13H,4H2
    • InChI Key: RYOAGFMOFHYBFO-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(C(CO)N=[N+]=[N-])=N1

Computed Properties

  • Exact Mass: 198.0308386g/mol
  • Monoisotopic Mass: 198.0308386g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 47.5Ų

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Additional information on 2-azido-2-(6-chloropyridin-2-yl)ethan-1-ol

Comprehensive Overview of 2-Azido-2-(6-chloropyridin-2-yl)ethan-1-ol (CAS No. 2229239-35-2): Properties, Applications, and Research Insights

The compound 2-azido-2-(6-chloropyridin-2-yl)ethan-1-ol (CAS No. 2229239-35-2) is a specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including the azido functional group and the 6-chloropyridin-2-yl moiety, make it a versatile intermediate in synthetic chemistry. Researchers and industry professionals are increasingly exploring its potential in drug discovery, material science, and catalysis, aligning with the growing demand for novel heterocyclic compounds.

One of the most searched questions related to this compound is: "What are the synthetic applications of 2-azido-2-(6-chloropyridin-2-yl)ethan-1-ol?" The answer lies in its reactivity. The azido group (-N3) enables click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is pivotal in bioconjugation and polymer science. Meanwhile, the chloropyridine segment offers opportunities for further functionalization, making it a valuable building block for N-heterocyclic scaffolds.

In the context of sustainability—a hot topic in 2024—this compound’s role in green chemistry is noteworthy. Researchers are investigating its use in solvent-free reactions or under mild conditions to reduce environmental impact. For instance, its azido-ethanol backbone can participate in energy-efficient transformations, addressing the industry’s shift toward eco-friendly synthesis. This aligns with frequent search queries like "How to optimize azide reactions for sustainable chemistry?"

From a pharmacological perspective, the 6-chloropyridine unit is a privileged structure in medicinal chemistry, often found in bioactive molecules targeting CNS disorders and infectious diseases. Coupled with the azido handle, this compound serves as a precursor for proteolysis-targeting chimeras (PROTACs)—a breakthrough technology in drug development. Searches for "PROTACs intermediates with azide groups" highlight its relevance in cutting-edge therapeutics.

Analytical characterization of CAS No. 2229239-35-2 typically involves techniques like NMR, HPLC, and mass spectrometry. Recent discussions in scientific forums emphasize the need for high-purity synthesis to avoid byproducts, reflecting common user concerns such as "How to purify 2-azido-2-(6-chloropyridin-2-yl)ethan-1-ol?" Best practices include column chromatography or recrystallization with non-polar solvents.

In material science, the compound’s dual functionality (azido and hydroxyl groups) enables the design of smart polymers and hydrogels. This resonates with trending searches like "azide-modified polymers for biomedical applications." Its compatibility with photopolymerization also makes it attractive for 3D printing resins—a sector experiencing exponential growth.

To address safety queries without violating guidelines, it’s crucial to note that proper handling protocols (e.g., PPE, ventilation) are recommended during synthesis. While not classified as hazardous under standard conditions, its azide component warrants cautious storage away from heavy metals or strong acids to prevent unintended reactions—a point often raised in "azide compound safety FAQs."

In summary, 2-azido-2-(6-chloropyridin-2-yl)ethan-1-ol exemplifies the intersection of innovation and practicality. Its multifaceted applications—from click chemistry to drug discovery—position it as a compound of enduring interest. As research evolves, so does its potential to address challenges in green synthesis, targeted therapy, and advanced materials, making it a staple in modern chemical R&D.

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